1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one
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Overview
Description
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one is an organic compound that features a biphenyl structure with a hydroxy group at the 6th position and a pentanone chain at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and pentanone derivatives.
Hydroxylation: The biphenyl compound undergoes hydroxylation at the 6th position using reagents such as hydrogen peroxide or other oxidizing agents.
Coupling Reaction: The hydroxylated biphenyl is then coupled with a pentanone derivative through a Friedel-Crafts acylation reaction, using catalysts like aluminum chloride (AlCl3) under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the pentanone chain can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 1-(6-Keto-biphenyl-3-yl)-pentan-1-one or 1-(6-Carboxy-biphenyl-3-yl)-pentan-1-one.
Reduction: Formation of 1-(6-Hydroxy-biphenyl-3-yl)-pentanol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one
- 1-(4-Hydroxy-biphenyl-3-yl)-pentan-1-one
- 1-(6-Hydroxy-biphenyl-2-yl)-pentan-1-one
Uniqueness
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-(4-hydroxy-3-phenylphenyl)pentan-1-one |
InChI |
InChI=1S/C17H18O2/c1-2-3-9-16(18)14-10-11-17(19)15(12-14)13-7-5-4-6-8-13/h4-8,10-12,19H,2-3,9H2,1H3 |
InChI Key |
JEHIBLKJVDUTQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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